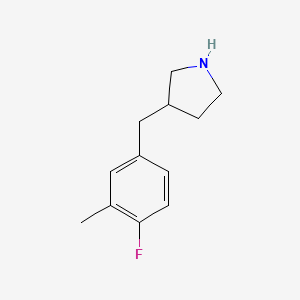

3-(4-Fluoro-3-methylbenzyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16FN |

|---|---|

Molecular Weight |

193.26 g/mol |

IUPAC Name |

3-[(4-fluoro-3-methylphenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C12H16FN/c1-9-6-10(2-3-12(9)13)7-11-4-5-14-8-11/h2-3,6,11,14H,4-5,7-8H2,1H3 |

InChI Key |

AZFUURUCYRFSDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CC2CCNC2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 4 Fluoro 3 Methylbenzyl Pyrrolidine

Diverse Synthetic Routes for the Pyrrolidine (B122466) Core in 3-(4-Fluoro-3-methylbenzyl)pyrrolidine

The construction of the pyrrolidine ring is a foundational aspect of the synthesis. Modern organic synthesis offers a plethora of methods, ranging from classical cyclization reactions to advanced catalytic processes. The choice of route is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

Enantioselective Synthesis Strategies for the Pyrrolidine Moiety

Achieving an enantiomerically pure pyrrolidine core is critical for applications where chirality influences biological activity. Several powerful strategies have been developed to this end.

One prominent approach is the asymmetric 1,3-dipolar cycloaddition between azomethine ylides and electron-deficient alkenes. This method constructs the pyrrolidine ring in a single step with the potential to create multiple stereocenters simultaneously. The enantioselectivity is typically controlled by chiral metal catalysts or auxiliaries.

Another powerful technique is organocatalytic Michael addition . For instance, the enantioselective Michael addition of aldehydes or ketones to nitroalkenes, catalyzed by chiral secondary amines (like proline derivatives), can generate intermediates that are readily cyclized to form highly functionalized, chiral pyrrolidines. rsc.org This approach allows for the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives with high enantiomeric excess, which can serve as precursors. rsc.org

Biocatalysis offers a green and highly selective alternative. Enzymes such as transaminases or ketoreductases can be used for the stereoselective conversion of prochiral precursors, like N-Boc-3-pyrrolidinone, into chiral N-Boc-3-aminopyrrolidines or N-Boc-3-hydroxyprrolidines with excellent enantiomeric excess (>99% ee). nih.gov These functionalized chiral pyrrolidines are versatile intermediates for further derivatization.

| Strategy | Catalyst/Reagent | Key Features | Typical Enantioselectivity |

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Metal Complexes (e.g., Cu(I), Ag(I)) | Forms multiple stereocenters in one step. | High (often >90% ee) |

| Organocatalytic Michael Addition | Chiral Amines (e.g., Proline derivatives) | Metal-free; builds chiral intermediates for cyclization. | High (up to 97% ee) rsc.org |

| Photoenzymatic Synthesis | Ketoreductases (KREDs) / Transaminases (ATAs) | Green; operates under mild conditions; highly selective. | Excellent (>99% ee) nih.gov |

Regioselective Functionalization Approaches for Pyrrolidine Ring Construction

Controlling the position of the benzyl (B1604629) substituent at the C3 position is a central challenge. Regioselectivity can be achieved either by building the ring from precursors that pre-define the substitution pattern or by direct functionalization of a pre-formed pyrrolidine ring.

Direct C-H functionalization represents a state-of-the-art approach for late-stage modification. Palladium-catalyzed C(sp³)–H arylation can be directed to specific positions on the pyrrolidine ring using directing groups. For example, an aminoquinoline (AQ) auxiliary attached to the C3 position via an amide linkage can selectively direct palladium-catalyzed arylation to the C4 position. acs.org While this specific example targets C4, the principle of using directing groups can be adapted to achieve functionalization at other positions by altering the directing group or substrate.

A more traditional and widely used method involves starting with a pre-functionalized pyrrolidine core , such as pyrrolidin-3-one or 3-hydroxypyrrolidine. google.comgoogle.com These precursors possess a reactive handle precisely at the desired C3 position, allowing for straightforward chemical manipulation. For example, the ketone in pyrrolidin-3-one can be converted to a nucleophilic enamine or a leaving group for subsequent coupling reactions.

The photooxyfunctionalization of unsubstituted pyrrolidine offers a regioselective route to 3-pyrrolidinone. nih.gov This method utilizes decatungstate photocatalysis to selectively oxidize the C-H bond at the C3 position, distal to the nitrogen atom, providing a key intermediate for further modification. nih.gov

Methodologies for the Installation of the 4-Fluoro-3-methylbenzyl Moiety

Once a suitable pyrrolidine precursor is obtained, the next critical step is the introduction of the 4-fluoro-3-methylbenzyl group. This is typically accomplished via carbon-carbon bond-forming reactions.

Advanced Catalytic Coupling Reactions for Benzylation

Modern organic synthesis heavily relies on transition metal catalysis for efficient and selective C-C bond formation. Palladium-catalyzed cross-coupling reactions are particularly prominent for benzylation.

One such method is the palladium-catalyzed hydroarylation of pyrrolines. This reaction allows for the direct addition of an aryl group (derived from an aryl halide or triflate) across the double bond of a pyrroline, yielding a 3-aryl pyrrolidine. chemrxiv.orgresearchgate.net This approach can deliver drug-like molecules in a single step from readily available precursors. chemrxiv.orgresearchgate.net

Alternatively, the reaction can proceed through the coupling of a pyrrolidine-based nucleophile with an electrophilic benzyl source. For example, enamines generated in situ from pyrrolidin-3-one can undergo palladium-catalyzed α-benzylation with activated benzyl derivatives like benzyl acetates. nih.gov This method avoids the use of toxic benzyl halides and proceeds under mild conditions. nih.gov

A powerful tandem strategy involves the N-arylation/carboamination of γ-amino alkenes . In this one-pot process, a palladium catalyst first facilitates the N-arylation of the primary amine, followed by an intramolecular carboamination where a second aryl bromide is added to form the C-C bond, cyclizing to a 2-benzylpyrrolidine (B112527) derivative. nih.gov While this specific method yields a 2-benzyl product, modifications to the substrate and catalytic system could potentially be adapted for 3-benzylpyrrolidine (B112086) synthesis.

| Reaction Type | Catalyst System | Substrates | Key Advantages |

| Hydroarylation | Pd(OAc)₂ / Ligand | Pyrroline + Aryl Halide | Direct C-C bond formation on the ring. chemrxiv.orgresearchgate.net |

| α-Benzylation of Enamine | Pd(PPh₃)₄ | Pyrrolidin-3-one + Benzyl Acetate | Mild conditions; avoids benzyl halides. nih.gov |

| Tandem N-Arylation/Carboamination | Pd₂(dba)₃ / Ligand | γ-Amino alkene + 2x Aryl Bromide | Forms multiple bonds and a ring in one pot. nih.gov |

Precursor Design and Synthesis for this compound

The pyrrolidine precursor is often a protected, functionalized derivative. A versatile and common starting point is N-Boc-pyrrolidin-3-one. This can be synthesized from various materials, including the cyclization of ethyl 3-benzylaminopropionate followed by de-benzylation and N-protection. google.com Alternatively, direct oxidation of N-Boc-3-hydroxypyrrolidine, which is commercially available or can be prepared from malic acid, provides a reliable route.

The benzylating agent , 4-fluoro-3-methylbenzyl bromide, is the electrophilic partner in the coupling reaction. Its synthesis typically starts from 4-fluoro-3-methyltoluene. A standard method for introducing the bromine is through radical bromination of the benzylic methyl group. This reaction is commonly carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride. prepchem.com The commercial availability of 4-fluoro-3-methylbenzyl bromide also makes it a readily accessible precursor.

Chemical Transformations and Derivatization of this compound

The derivatization of this compound primarily focuses on the nucleophilic secondary amine within the pyrrolidine ring. This amine serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, enabling the modification of a molecule's properties through the transformation of one functional group into another. For this compound, the secondary amine is the principal site for such transformations. Common strategies include N-alkylation, N-acylation, and N-sulfonylation, which alter the amine's basicity, lipophilicity, and hydrogen bonding capacity.

N-Alkylation: The introduction of alkyl groups onto the pyrrolidine nitrogen can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. nih.gov Traditional methods often employ an alkyl halide in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. nih.gov Reductive amination provides a complementary approach, where the pyrrolidine reacts with a carbonyl compound to form an intermediate iminium ion, which is then reduced in situ by agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

N-Acylation: Acylation of the secondary amine to form amides is a common and robust transformation. This is typically accomplished using acyl chlorides or acid anhydrides, often in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to scavenge the acid generated. researchgate.net Alternatively, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to form an amide bond with a carboxylic acid. researchgate.net

N-Sulfonylation: The synthesis of sulfonamides is achieved by reacting the pyrrolidine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This transformation replaces the basic nitrogen proton with a strongly electron-withdrawing sulfonyl group, rendering the nitrogen non-basic and capable of acting as a hydrogen bond donor.

Below is a table summarizing potential functional group interconversions for the pyrrolidine nitrogen.

| Transformation | Reagent Class | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl iodide, Benzyl bromide | Tertiary Amine |

| N-Alkylation | Aldehyde/Ketone | Acetone, Benzaldehyde + Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine |

| N-Acylation | Acyl Halide | Acetyl chloride, Benzoyl chloride | Amide |

| N-Acylation | Carboxylic Acid | Acetic acid + Coupling Agent (e.g., EDC) | Amide |

| N-Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride, Methanesulfonyl chloride | Sulfonamide |

The synthesis of analogues and homologues is essential for exploring the chemical space around a lead compound. For this compound, this can be achieved by modifying the aromatic ring, the pyrrolidine core, or the benzylic linker.

Aromatic Ring Modification: Analogues can be synthesized by starting with different substituted benzyl halides. For instance, replacing the precursor 4-fluoro-3-methylbenzyl bromide with other commercially available or synthetically accessible benzyl bromides allows for variation in the substitution pattern on the aromatic ring. sigmaaldrich.com This could include changing the position of the fluorine and methyl groups, or introducing other substituents like chloro, bromo, or methoxy (B1213986) groups.

Pyrrolidine Ring Modification: The synthesis of substituted pyrrolidines can be accomplished through various cyclization strategies. nih.gov For example, 1,3-dipolar cycloaddition reactions between azomethine ylides and substituted alkenes can generate highly functionalized pyrrolidine rings. nih.govua.es By choosing different alkene dipolarophiles, one can introduce substituents at various positions on the pyrrolidine ring, leading to a diverse set of analogues. Another powerful method is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which can directly form 3-aryl pyrrolidines. researchgate.netnih.govchemrxiv.org

Linker Modification: Homologues can be created by altering the length of the linker between the aromatic and pyrrolidine rings. This could involve multi-step synthetic sequences to introduce additional methylene (B1212753) groups or other functionalities into the linker.

| Modification Site | Strategy | Example Starting Material Variation | Resulting Analogue Type |

|---|---|---|---|

| Aromatic Ring | Use of alternative benzyl halides | 3-Fluoro-4-methylbenzyl bromide | Isomeric aromatic substitution |

| Aromatic Ring | Use of alternative benzyl halides | 4-Chloro-3-ethylbenzyl bromide | Different aromatic substituents |

| Pyrrolidine Ring | 1,3-Dipolar Cycloaddition | Use of substituted alkene dipolarophiles | Substituted pyrrolidine core |

| Linker | Multi-step synthesis | (4-Fluoro-3-methylphenyl)ethyl bromide | Homologue with longer linker |

The 3-position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers ((R) and (S)). The synthesis and separation of these stereoisomers are critical, as they often exhibit different biological activities. Methodologies for obtaining enantiomerically pure forms generally fall into two categories: asymmetric synthesis and chiral resolution of a racemate.

Asymmetric Synthesis: This approach aims to create a single enantiomer directly. This can be achieved by:

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials, such as the amino acid L-proline or its derivatives (e.g., 4-hydroxy-L-proline). nih.gov The inherent chirality of the starting material is carried through the synthetic sequence to yield an enantiomerically enriched final product.

Catalytic Asymmetric Synthesis: Employing a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For instance, diastereoselective 1,3-dipolar cycloadditions using chiral auxiliaries or catalysts can produce densely substituted pyrrolidines with high levels of stereocontrol. ua.esunibo.it

Chiral Resolution: This method involves the synthesis of the compound as a racemic mixture, followed by the separation of the enantiomers.

Diastereomeric Salt Formation: The racemic pyrrolidine, being a base, can be reacted with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base.

Preparative Chiral Chromatography: This is a powerful and widely used technique for separating enantiomers. The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). mdpi.commdpi.com The enantiomers interact differently with the CSP, causing them to elute at different times, allowing for their separation and collection. nih.gov

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Asymmetric Synthesis | Direct formation of one enantiomer using chiral starting materials or catalysts. | Potentially more efficient; avoids loss of 50% of material. | Requires development of specific stereoselective reactions; chiral reagents/catalysts can be expensive. |

| Chiral Resolution (Diastereomeric Salts) | Separation of diastereomeric salts by crystallization. | Technically straightforward; can be scaled up. | Success is not guaranteed; can be time-consuming; theoretical max yield is 50%. |

| Chiral Resolution (Preparative HPLC) | Separation based on differential interaction with a chiral stationary phase. | Widely applicable; high purity of enantiomers. | Can be expensive; may be difficult to scale up. |

Advanced Structural Elucidation and Computational Characterization of 3 4 Fluoro 3 Methylbenzyl Pyrrolidine

Spectroscopic Techniques for Definitive Structural Assignment and Conformational Analysis

Spectroscopic techniques are indispensable for the unambiguous structural determination of organic molecules. For 3-(4-Fluoro-3-methylbenzyl)pyrrolidine, a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry would provide a comprehensive understanding of its atomic connectivity, stereochemistry, and molecular framework.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Stereochemical Elucidation

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise three-dimensional structure of molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be crucial for its complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information about the number of different types of protons and their neighboring environments. The aromatic region would show signals corresponding to the protons on the fluorinated and methylated benzene (B151609) ring. Due to the substitution pattern, complex splitting patterns (doublets and multiplets) would be expected. The aliphatic region would display signals for the pyrrolidine (B122466) ring protons and the benzylic methylene (B1212753) protons. The chemical shifts and coupling constants of the pyrrolidine protons would be particularly informative for determining the ring's conformation.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments. The aromatic region would show signals for the carbons of the benzene ring, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (¹J-CF). The aliphatic region would contain signals for the pyrrolidine ring carbons and the benzylic carbon.

Expected ¹H NMR Data: Interactive Table:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic CH | 6.8 - 7.2 | m | 2-9 |

| Benzylic CH₂ | 2.5 - 3.0 | m | 6-8 |

| Pyrrolidine CH₂ (α to N) | 2.8 - 3.5 | m | 6-12 |

| Pyrrolidine CH | 1.8 - 2.5 | m | 6-12 |

| Pyrrolidine CH₂ (β to N) | 1.5 - 2.2 | m | 6-12 |

| Methyl CH₃ | 2.1 - 2.3 | s | N/A |

Expected ¹³C NMR Data: Interactive Table:

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C-F | 158 - 165 (d, ¹J-CF ≈ 240-250 Hz) |

| Aromatic C-CH₃ | 125 - 135 (d, ³J-CF ≈ 3-5 Hz) |

| Aromatic CH | 115 - 130 |

| Aromatic C (quaternary) | 130 - 140 |

| Benzylic CH₂ | 35 - 45 |

| Pyrrolidine C (α to N) | 45 - 55 |

| Pyrrolidine C | 25 - 40 |

Vibrational Spectroscopy for Molecular Structure Interpretation and Mechanistic Insights

FT-IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the various functional groups present in this compound. Key expected vibrations include N-H stretching of the secondary amine in the pyrrolidine ring, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-F stretching of the fluoroaromatic moiety.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations are often strong in Raman spectra.

Expected Vibrational Frequencies: Interactive Table:

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Pyrrolidine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1000 - 1250 | IR |

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. The fragmentation pattern would likely involve cleavage of the bond between the benzyl (B1604629) group and the pyrrolidine ring, leading to the formation of a stable benzyl cation (or a tropylium (B1234903) ion) and a pyrrolidinyl radical, or vice versa. The presence of the fluorine atom would result in a characteristic isotopic pattern.

Expected Fragmentation Pathways: A primary fragmentation would be the cleavage of the C-C bond between the pyrrolidine ring and the benzylic methylene group. This would lead to two major fragment ions:

4-Fluoro-3-methylbenzyl cation: m/z = 123

Pyrrolidin-3-yl-methyl radical cation or related fragments: The pyrrolidine ring could undergo further fragmentation.

Another possible fragmentation is the loss of a hydrogen atom from the molecular ion.

Predicted Major Mass Spectral Peaks: Interactive Table:

| m/z | Proposed Fragment |

|---|---|

| 207 | [M]⁺ (Molecular Ion) |

| 206 | [M-H]⁺ |

| 123 | [C₈H₈F]⁺ (4-Fluoro-3-methylbenzyl cation) |

| 84 | [C₅H₈N]⁺ (Fragments from pyrrolidine ring) |

X-ray Crystallography for Solid-State Conformation and Supramolecular Interactions

While no public crystal structure data for this compound is currently available, X-ray crystallography would be the definitive method to determine its solid-state conformation. A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. This would reveal the preferred puckering of the pyrrolidine ring (e.g., envelope or twisted conformation) and the orientation of the benzyl substituent relative to the pyrrolidine ring. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding involving the pyrrolidine N-H group, which dictate the crystal packing.

Computational Chemistry and Molecular Modeling Studies of this compound

In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful predictive tools to understand the structural and energetic properties of molecules.

Conformational Landscape Analysis and Energy Minima Determination

Computational methods, such as Density Functional Theory (DFT), can be used to explore the conformational landscape of this compound. By performing a systematic search of the rotational space around the single bonds, it is possible to identify the low-energy conformers and determine the global energy minimum structure.

The puckering of the pyrrolidine ring and the rotation around the bond connecting the benzyl group to the pyrrolidine ring are the main degrees of conformational freedom. The analysis would likely reveal a few stable conformers with small energy differences between them. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics. This information is crucial for understanding the molecule's dynamic behavior and its potential interactions with biological targets. The computational results can also be used to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data for validation.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For this compound, methods like Density Functional Theory (DFT) are employed to model its electronic structure and predict its reactivity. researchgate.net DFT calculations, particularly using Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional combined with a basis set such as 6-311G(d,p), provide a robust balance between computational cost and accuracy for organic molecules. nih.govnih.gov

A primary focus of these calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.gov A larger energy gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating pyrrolidine ring and the substituted benzyl moiety both contribute significantly to the characteristics of these frontier orbitals.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These parameters provide a quantitative framework for predicting how the molecule will interact with other chemical species. The inclusion of a fluorine atom is known to affect these electronic properties, often enhancing stability. emerginginvestigators.org

The Molecular Electrostatic Potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the nitrogen atom of the pyrrolidine ring is expected to be a region of negative potential (red/yellow), making it a likely site for protonation or interaction with electrophiles. Conversely, the areas around the hydrogen atoms would exhibit positive potential (blue).

| Parameter | Symbol | Value | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.98 eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.17 eV | Chemical stability and reactivity |

| Electronegativity | χ | 3.57 eV | Ability to attract electrons |

| Chemical Hardness | η | 2.59 eV | Resistance to change in electron configuration |

| Global Softness | S | 0.39 eV-1 | Polarizability and reactivity |

| Electrophilicity Index | ω | 2.46 eV | Propensity to accept electrons |

Note: The values in Table 1 are representative and derived from theoretical calculations on structurally analogous fluorinated and heterocyclic compounds for illustrative purposes, as specific experimental or computational data for this compound is not publicly available.

Molecular Dynamics Simulations for Investigating Dynamic Behavior

While quantum chemical calculations provide insight into the static, optimized state of a molecule, Molecular Dynamics (MD) simulations offer a powerful approach to explore its conformational dynamics and behavior over time in a simulated physiological environment. frontiersin.orgmdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the characterization of flexibility, conformational changes, and intermolecular interactions. umanitoba.ca

A typical MD simulation involves placing the molecule in a solvent box (e.g., water) and simulating its movement over a period, often nanoseconds, at a constant temperature and pressure. frontiersin.org Analysis of the resulting trajectory can reveal important information. The Root Mean Square Deviation (RMSD) of the molecule's atoms over time indicates the stability of its conformation, while the Root Mean Square Fluctuation (RMSF) for each atom highlights the most flexible regions of the structure.

By analyzing the dihedral angles of the key rotatable bonds throughout the simulation, it is possible to identify the most stable and frequently occurring conformations (conformers). nih.gov This analysis can be visualized in a Ramachandran-like plot or through clustering algorithms that group similar structures. nih.gov Understanding the accessible conformations and the energy barriers between them is crucial, as the specific 3D shape of the molecule governs its ability to interact with biological targets. These simulations provide a dynamic picture that complements the static view from quantum mechanics, offering a more complete understanding of the molecule's behavior.

| Conformer | Population (%) | Relative Energy (kcal/mol) | Key Dihedral Angle (τ) Description |

|---|---|---|---|

| A | 55% | 0.00 | Extended conformation; benzyl group anti-periplanar to the pyrrolidine substituent. |

| B | 30% | 0.85 | Folded conformation; benzyl group gauche to the pyrrolidine substituent. |

| C | 15% | 1.50 | Intermediate conformation with alternative pyrrolidine ring pucker. |

Note: The data presented in Table 2 is hypothetical and serves to illustrate the typical output of a molecular dynamics conformational analysis. The specific populations and energies would depend on the precise force field and simulation conditions used.

Reactivity Profiles and Mechanistic Studies of 3 4 Fluoro 3 Methylbenzyl Pyrrolidine

Investigation of Reaction Pathways and Transition States Involving 3-(4-Fluoro-3-methylbenzyl)pyrrolidine

Detailed experimental or computational studies specifically elucidating the reaction pathways and transition states for this compound are not extensively documented in publicly available literature. However, its reactivity can be inferred from the behavior of its core components: the pyrrolidine (B122466) ring and the substituted benzyl (B1604629) group.

Reaction pathways involving the pyrrolidine moiety are characteristic of secondary amines. For instance, in N-alkylation or N-acylation reactions, the pathway proceeds via a nucleophilic attack of the nitrogen lone pair on an electrophilic carbon atom. The transition state for such a process would involve the partial formation of a new nitrogen-carbon bond and the partial breaking of the bond to the leaving group on the electrophile.

For reactions involving the aromatic ring, such as electrophilic aromatic substitution, the pathway would involve the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The fluoro and methyl substituents on the ring influence the regioselectivity of such reactions.

Modern computational chemistry provides tools to model these processes. Methods like the Growing String Method (GSM) are employed to identify transition states without requiring an initial guess, which is particularly useful for complex reactions. researchgate.net Such strategies can be applied at various levels of theory to map the potential energy surface and determine the activation energies for different reaction pathways. researchgate.netresearchgate.net

Acid-Base Chemistry and Protonation State Analysis of this compound

The acid-base chemistry of this compound is dominated by the secondary amine of the pyrrolidine ring, which acts as a Brønsted-Lowry base. The nitrogen atom's lone pair of electrons readily accepts a proton.

The basicity of the pyrrolidine nitrogen is a key characteristic. nih.gov Unsubstituted pyrrolidine has a pKa of its conjugate acid of approximately 11.27. wikipedia.org The presence of the 4-fluoro-3-methylbenzyl substituent at the 3-position is expected to have a minor electronic effect on the nitrogen's basicity due to its distance. Therefore, the pKa of protonated this compound is anticipated to be in a similar range.

The protonation state is highly dependent on the pH of the environment. In acidic conditions (pH < pKa), the compound will exist predominantly in its protonated, ammonium (B1175870) salt form. In basic conditions (pH > pKa), the neutral, free-base form will be the major species. This equilibrium is crucial for its behavior in biological systems and as a catalyst in chemical reactions.

| Compound | pKa (Conjugate Acid) | Reference |

|---|---|---|

| Pyrrolidine | 11.27 | wikipedia.org |

| Diethylamine | 10.98 | organicchemistrydata.org |

| Di-n-propylamine | 11.00 | organicchemistrydata.org |

| α-Ethylpyrrolidine | 10.43 | organicchemistrydata.org |

Reactivity with Electrophiles and Nucleophiles

The reactivity of this compound is dual in nature, featuring both a nucleophilic center and an aromatic system susceptible to electrophilic attack.

Reactivity with Electrophiles: The primary nucleophilic site is the nitrogen atom of the pyrrolidine ring. nih.gov It can react with a wide range of electrophiles, including:

Alkylating agents (e.g., alkyl halides): To form quaternary ammonium salts.

Acylating agents (e.g., acyl chlorides, anhydrides): To form amides.

Aldehydes and ketones: To form enamines, which are key intermediates in organocatalysis. unibo.it

Michael acceptors: Undergoing conjugate addition.

The aromatic ring can undergo electrophilic aromatic substitution. The activating methyl group and the deactivating but ortho-, para-directing fluoro group will influence the position of substitution.

Reactivity with Nucleophiles: The compound itself is generally not reactive towards nucleophiles under standard conditions. The C-F bond on the aromatic ring is strong and typically requires harsh conditions or specific activation (e.g., via a diazonium salt) to undergo nucleophilic aromatic substitution. The pyrrolidine ring is saturated and does not have electrophilic centers susceptible to nucleophilic attack.

Degradation Pathways and Stability Under Controlled Reaction Conditions

Oxidation: The secondary amine can be susceptible to oxidation, especially in the presence of strong oxidizing agents, potentially leading to the formation of nitroxides or ring-opened products. The benzylic C-H bonds are also prone to oxidation, which could lead to the formation of a ketone.

Thermal Decomposition: At high temperatures, decomposition could occur, potentially involving fragmentation of the pyrrolidine ring or cleavage of the benzyl-pyrrolidine bond.

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light, though the specific pathways for this fluorinated and methylated derivative are not known.

The compound is expected to be stable under typical controlled reaction conditions used in organic synthesis, such as in inert atmospheres and at moderate temperatures. Its stability in acidic or basic media would depend on the specific conditions and the presence of other reactive species.

Catalytic Applications or Ligand Design Potential of this compound

The pyrrolidine scaffold is a cornerstone in the field of asymmetric organocatalysis. unibo.itnih.gov Chiral pyrrolidine derivatives, famously including proline and its derivatives, are effective catalysts for a wide range of enantioselective transformations, such as aldol (B89426) reactions, Michael additions, and Mannich reactions. nih.govmdpi.com

This compound possesses the key structural features for potential catalytic activity. If resolved into its (R) and (S) enantiomers, it could serve as a chiral organocatalyst. The mechanism of action would likely involve the formation of a chiral enamine or iminium ion intermediate with a carbonyl compound, which then directs the stereochemical outcome of the reaction.

Structure Activity Relationship Sar and Molecular Design Principles for 3 4 Fluoro 3 Methylbenzyl Pyrrolidine Analogues

Systematic Modification of the Pyrrolidine (B122466) Core in 3-(4-Fluoro-3-methylbenzyl)pyrrolidine Analogues

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its structural features, including its non-planar, puckered conformation and the presence of a basic nitrogen atom, which can be crucial for molecular interactions. nih.govfrontiersin.org Systematic modification of this core is a key strategy for exploring the chemical space around this compound to refine its pharmacological profile.

Key modifications to the pyrrolidine core include:

N-Substitution: The secondary amine of the pyrrolidine is a primary site for modification. Introducing various substituents can influence properties such as basicity (pKa), lipophilicity, and the potential for additional interactions with a target protein. For instance, N-methylation or the addition of larger alkyl or aryl groups can significantly alter a compound's affinity and selectivity.

Ring Homologation/Contraction: Expanding the five-membered pyrrolidine ring to a six-membered piperidine (B6355638) or contracting it to a four-membered azetidine (B1206935) can change the spatial orientation of the benzyl (B1604629) substituent and the nitrogen atom, thereby affecting the molecule's fit within a binding pocket.

Positional Isomerism: Moving the benzyl group from the 3-position to the 2-position of the pyrrolidine ring would create a constitutional isomer with a different three-dimensional shape, likely leading to a distinct interaction profile with biological targets.

Substitution on the Pyrrolidine Ring: Introducing substituents, such as hydroxyl or alkyl groups, at other available positions (e.g., C2, C4, C5) can probe for additional binding interactions, influence conformation, and affect metabolic stability. nih.gov For example, cis- and trans-configurations of substituents at the 3 and 4 positions of the pyrrolidine ring have been shown to be critical for the activity of certain dual agonists. nih.gov

| Modification Strategy | Structural Change Example | Potential Impact on Pharmacological Properties |

|---|---|---|

| N-Alkylation | N-Methylpyrrolidine | Alters basicity, lipophilicity, and potential for H-bond donation. |

| Ring Homologation | Piperidine analogue | Changes the geometry and distance between the nitrogen and benzyl group. |

| Positional Isomerism | 2-Benzylpyrrolidine (B112527) | Alters the overall topology and presentation of key pharmacophoric features. |

| Ring Substitution | 4-Hydroxy-pyrrolidine | Introduces a hydrogen bond donor/acceptor, potentially increasing binding affinity. |

Influence of Variations on the Benzyl Moiety: Fluoro and Methyl Substituent Effects on Molecular Recognition

The substituted benzyl group is a critical pharmacophoric element, engaging in key interactions with the target protein. The nature and position of substituents on this aromatic ring profoundly influence molecular recognition.

The 4-fluoro and 3-methyl substituents in this compound each contribute distinct properties:

Fluorine Substituent: The fluorine atom at the 4-position is a small, highly electronegative atom. It can act as a weak hydrogen bond acceptor and can form favorable electrostatic interactions. mdpi.com Crucially, the substitution of hydrogen with fluorine can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of the compound. mdpi.com Its electron-withdrawing nature also modulates the electronics of the phenyl ring, which can influence π-π or cation-π interactions with aromatic residues in the binding site. mdpi.com

Methyl Substituent: The methyl group at the 3-position is a small, lipophilic group. It can engage in van der Waals or hydrophobic interactions within a corresponding pocket of the target protein. Its presence also provides steric bulk, which can enforce a specific conformation or orientation of the benzyl ring within the binding site, potentially enhancing selectivity for one target over another.

SAR studies on related scaffolds, such as 4-benzylpiperidine (B145979) carboxamides, have demonstrated that aromatic ring substituents play a critical role in determining selectivity toward different monoamine transporters. nih.gov For example, bulky groups like biphenyl (B1667301) or diphenyl can drastically shift selectivity between the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). nih.gov Similarly, the position of a substituent can be vital; in some series, 2- and 3-substituted compounds are generally more active than their 4-substituted counterparts. mdpi.com

| Substituent | Position | Key Properties | Potential Influence on Molecular Recognition |

|---|---|---|---|

| Fluoro | 4- (para) | Electronegative, weak H-bond acceptor, metabolically stable. | Modulates ring electronics, blocks metabolism, forms specific electrostatic interactions. |

| Methyl | 3- (meta) | Lipophilic, steric bulk. | Forms hydrophobic interactions, provides steric hindrance to direct binding orientation. |

| Chloro | - | Larger than fluoro, lipophilic, electron-withdrawing. | Can occupy hydrophobic pockets and alter ring electronics. |

| Trifluoromethyl | - | Strongly electron-withdrawing, lipophilic. | Significantly alters electronic properties and can form specific interactions. |

Stereochemical Influence on Molecular Interactions and Binding Affinity (Theoretical)

The carbon atom at the 3-position of the pyrrolidine ring, to which the benzyl group is attached, is a chiral center. This means that this compound exists as a pair of enantiomers: (R)-3-(4-fluoro-3-methylbenzyl)pyrrolidine and (S)-3-(4-fluoro-3-methylbenzyl)pyrrolidine.

Biological targets, such as transporters and receptors, are themselves chiral macromolecules. Consequently, they often exhibit stereoselectivity, meaning they interact differently with each enantiomer of a chiral ligand. One enantiomer (the eutomer) typically has a significantly higher binding affinity and biological activity than the other (the distomer).

The theoretical basis for this difference lies in the three-dimensional arrangement of the pharmacophoric groups. The (R) and (S) enantiomers will orient the benzyl group and the pyrrolidine nitrogen in different spatial positions. For optimal binding, these groups must complement the specific arrangement of amino acid residues in the target's binding pocket. A high-affinity interaction often depends on a precise three-point attachment to the receptor surface. While one enantiomer may achieve this optimal fit, the other may be unable to engage all the key interaction points simultaneously, or it may experience steric clashes with the protein, resulting in lower affinity. Studies on analogous monoamine reuptake inhibitors have confirmed that stereochemistry is a critical determinant of activity and selectivity. nih.govkcl.ac.uk

Computational Approaches to SAR Prediction and Rational Design Optimization

Computational chemistry offers powerful tools for predicting the SAR of novel analogues and for guiding the rational design of more potent and selective compounds. nih.gov These approaches can save significant time and resources compared to traditional synthesis and screening.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.govrsc.org These techniques build a statistical model that correlates the 3D properties (steric, electrostatic, hydrophobic fields) of a set of known analogues with their biological activities. The resulting contour maps can visualize regions where modifications would be beneficial or detrimental to activity, providing clear guidance for designing new molecules. rsc.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov By docking analogues of this compound into a homology model or crystal structure of a target (e.g., DAT, SERT, or NET), researchers can visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts. This allows for the rational design of modifications to enhance these interactions.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A validated pharmacophore model can then be used to screen virtual libraries for new, structurally diverse compounds that fit the model and are likely to be active.

| Computational Method | Primary Application in Drug Design | Information Gained |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Predicting activity of new analogues and optimizing lead compounds. | Contour maps showing favorable/unfavorable steric, electrostatic, and hydrophobic regions. |

| Molecular Docking | Predicting ligand binding mode and affinity. | Visualization of key ligand-protein interactions (H-bonds, hydrophobic contacts, etc.). |

| Pharmacophore Modeling | Identifying key structural features and virtual screening. | A 3D model of essential features for biological activity. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-protein complex. | Information on the stability of binding poses and conformational changes. |

Design Strategies for Modulating Specific Molecular Interactions (e.g., Ligand-Target Binding Hypotheses)

The rational design of new analogues of this compound relies on a ligand-target binding hypothesis, which is often developed from a combination of SAR data and computational modeling. For monoamine transporters, a common hypothesis involves the ligand binding to the central S1 binding site. nih.gov

Based on this, specific design strategies can be employed:

Targeting the S1 Binding Site: The pyrrolidine nitrogen, likely protonated under physiological conditions, is hypothesized to form a key ionic bond with a conserved aspartate residue (e.g., Asp79 in human DAT) in the S1 site. Modifications that maintain or enhance this interaction are crucial.

Exploiting Hydrophobic Pockets: The 4-fluoro-3-methylbenzyl group is hypothesized to occupy a largely hydrophobic pocket formed by aromatic and aliphatic amino acid residues (e.g., phenylalanine, tyrosine, valine). Design strategies would involve fine-tuning the substituents on this ring to optimize van der Waals and hydrophobic contacts. For example, replacing the 3-methyl with a 3-chloro or 3-ethyl group could probe the size and nature of this sub-pocket.

Enhancing Aromatic Interactions: The benzyl ring itself likely participates in π-π stacking or cation-π interactions with aromatic residues like tyrosine or phenylalanine, which are common in monoamine transporter binding sites. nih.gov Altering the electronic properties of the ring (e.g., by moving the fluoro group or adding other electron-withdrawing/donating groups) can modulate the strength of these interactions.

By systematically applying these design principles, researchers can create new analogues with modulated affinity, selectivity, and pharmacokinetic properties, ultimately leading to the optimization of this compound as a potential therapeutic agent.

Advanced Analytical Methodologies for Research on 3 4 Fluoro 3 Methylbenzyl Pyrrolidine

Chromatographic Techniques for High-Purity Isolation and Enantiomeric Excess Determination

The isolation of 3-(4-Fluoro-3-methylbenzyl)pyrrolidine in high purity and the determination of its enantiomeric composition are critical analytical challenges. Chiral high-performance liquid chromatography (HPLC) is a primary technique for resolving enantiomers of chiral compounds, including substituted pyrrolidines. whiterose.ac.uknih.govnih.gov The separation is typically achieved using a chiral stationary phase (CSP), which interacts differentially with each enantiomer, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of a broad range of pharmaceutical compounds and are suitable for this purpose. nih.govdrexel.edu

Supercritical fluid chromatography (SFC) represents another powerful technique for both analytical and preparative chiral separations. SFC often provides faster separations and uses less organic solvent compared to HPLC. For substituted pyrrolidines, SFC with a suitable chiral stationary phase can be employed to determine enantiomeric excess with high accuracy. nih.gov

Gas chromatography (GC) can also be utilized for enantiomeric separation, particularly if the compound is volatile or can be derivatized to increase its volatility. nih.govacs.org Chiral capillary columns, often coated with cyclodextrin (B1172386) derivatives, are effective for resolving the enantiomers of various amine-containing compounds. nih.gov

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10 v/v) | UV (254 nm) | Enantiomeric Excess (ee) Determination |

| SFC | Cellulose tris(3-chloro-4-methylphenylcarbamate) | CO2/Methanol (85:15 v/v) | UV (220 nm) | High-throughput ee screening |

| GC | Chiraldex G-TA (permethylated gamma-cyclodextrin) | Helium | FID | Analysis of volatile derivatives |

Spectroscopic Quantification Methods for Reaction Monitoring and Yield Assessment in Complex Syntheses

Real-time monitoring of chemical reactions is essential for optimizing reaction conditions and accurately assessing product yield. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for this purpose. nih.govmagritek.com By acquiring a series of 1H NMR spectra over time, the consumption of starting materials and the formation of this compound can be tracked by integrating characteristic signals. chemrxiv.orgbeilstein-journals.org

Given the presence of a fluorine atom, 19F NMR spectroscopy offers a highly specific and sensitive method for quantitative analysis. diva-portal.orgdiva-portal.org The 19F NMR spectrum is typically simple, with signals appearing in a wide chemical shift range and minimal background interference, making it an excellent tool for reaction monitoring and precise quantification of fluorine-containing compounds. nih.gov A known quantity of an internal standard (containing a fluorine atom that resonates in a clear region of the spectrum) can be added to the reaction mixture to allow for accurate determination of the concentration of this compound at any given time. diva-portal.org

| Compound/Fragment | Nucleus | Hypothetical Chemical Shift (ppm) | Multiplicity | Utility in Monitoring |

|---|---|---|---|---|

| 4-Fluoro-3-methylbenzaldehyde (Starting Material) | 1H | 9.9 | Singlet | Disappearance of aldehyde proton signal |

| Pyrrolidine (B122466) (Starting Material) | 1H | ~2.9 | Triplet | Shift and change in multiplicity upon reaction |

| This compound (Product) | 1H | ~3.6 | Singlet | Appearance of benzylic CH2 signal |

| This compound (Product) | 19F | ~ -115 | Singlet | Appearance of product fluorine signal for quantification |

Hyphenated Techniques for Complex Mixture Analysis and Impurity Profiling

Impurity profiling is a mandatory step in the characterization of new chemical entities to ensure their quality and safety. ijprajournal.combiomedres.us Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this task.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile impurities. biomedres.uschimia.ch A high-resolution separation of the crude product mixture is first performed using HPLC, after which the eluted components are introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS) can provide the accurate mass of impurities, allowing for the determination of their elemental composition. lcms.cz Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ions, providing structural information for their definitive identification. chimia.ch

For volatile or semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. researchgate.netthermofisher.com This technique is particularly useful for identifying residual starting materials, reagents, or by-products from the synthesis of this compound. The separation on a GC column followed by mass spectral analysis allows for the identification of impurities by comparing their mass spectra to established libraries or through detailed fragmentation analysis. thermofisher.com

| Potential Impurity | Origin | Molecular Weight (g/mol) | Recommended Analytical Technique |

|---|---|---|---|

| 4-Fluoro-3-methylbenzoic acid | Oxidation of starting aldehyde | 154.14 | LC-MS |

| 1,1'-(4-Fluoro-3-methylbenzyl)dipyrrolidine | Over-alkylation | 276.39 | LC-MS |

| Isomeric Benzylpyrrolidine | Impurity in starting material | 207.28 | LC-MS, GC-MS |

| Unreacted 4-Fluoro-3-methylbenzaldehyde | Incomplete reaction | 138.14 | GC-MS |

Development of Novel Analytical Probes for the Study of this compound

The development of novel analytical probes can offer new ways to study and quantify specific molecules. For this compound, which contains both a secondary amine and a fluorinated aromatic ring, probes utilizing 19F NMR are particularly promising. acs.orgchemrxiv.org

A key area of development is the creation of chiral derivatizing agents that are themselves fluorinated. researchgate.netacs.org Such a probe could react with the secondary amine of the racemic this compound to form a pair of diastereomers. These diastereomers would exhibit distinct signals in the 19F NMR spectrum due to the different chemical environments of the fluorine atoms in the probe and/or the analyte. chemrxiv.org The relative integration of these signals would provide a precise and sensitive measure of the enantiomeric excess of the target compound. This approach leverages the high sensitivity and low background of 19F NMR, potentially allowing for the analysis of very small sample quantities. acs.org Fluorinated aromatic amino acids have also been used as sensitive 19F NMR probes to study molecular interactions, a principle that could be adapted to design probes for benzylpyrrolidine derivatives. acs.org

Theoretical and in Silico Investigations of Molecular Interactions for 3 4 Fluoro 3 Methylbenzyl Pyrrolidine

Molecular Docking Studies with Relevant Protein Binding Sites (e.g., Enzyme Active Sites, Receptor Pockets)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in understanding the binding mode of a molecule and estimating its affinity for a potential biological target. For a compound like 3-(4-Fluoro-3-methylbenzyl)pyrrolidine, the pyrrolidine (B122466) scaffold is a common feature in molecules targeting a wide range of proteins. frontiersin.orgnih.gov

Based on the activities of other pyrrolidine derivatives, potential targets for docking studies could include enzymes such as Dipeptidyl Peptidase IV (DPP-IV), neuraminidase, or cyclooxygenase (COX), as well as various G-protein coupled receptors. nih.govnih.govnih.gov The process would involve obtaining the three-dimensional crystal structure of the target protein from a repository like the Protein Data Bank (PDB). The ligand, this compound, would be built and energy-minimized using computational chemistry software.

Docking simulations would then be performed using software such as AutoDock or PyRx to place the ligand into the active site or binding pocket of the protein. youtube.comyoutube.com The results would be analyzed to identify the most stable binding pose, characterized by the lowest binding energy or docking score. These studies would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's binding site.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Active Site

| Protein Target (Hypothetical) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Enzyme A (e.g., Serine Protease) | -8.2 | Ser195, Gly193 | Hydrogen Bond with Pyrrolidine N-H |

| Enzyme A (e.g., Serine Protease) | -8.2 | Trp215, Tyr99 | π-π Stacking with Fluoro-methylbenzyl group |

| Receptor B (e.g., GPCR) | -7.5 | Phe250, Val110 | Hydrophobic Interaction |

| Receptor B (e.g., GPCR) | -7.5 | Asn121 | Hydrogen Bond with Fluorine atom |

Ligand-Protein Interaction Profiling (Theoretical) and Binding Energy Prediction

Following molecular docking, a more detailed theoretical analysis of the ligand-protein interactions is conducted. This profiling identifies all potential non-covalent interactions that stabilize the complex, including hydrogen bonds, hydrophobic interactions, ionic bonds, van der Waals forces, and π-π stacking. nih.govnih.gov The fluoro and methyl substituents on the benzyl (B1604629) ring of this compound would be of particular interest, as these groups can significantly influence binding affinity and selectivity through specific contacts within the binding pocket. nih.gov

To quantify the strength of the interaction, binding free energy is often predicted using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). This approach calculates the energy of the ligand-protein complex and compares it to the energies of the protein and ligand in their unbound states. A more negative binding free energy value suggests a stronger and more stable interaction.

Table 2: Theoretical Prediction of Binding Energy Components for the this compound-Protein Complex

| Energy Component | Predicted Value (kcal/mol) | Description |

|---|---|---|

| Van der Waals Energy | -45.5 | Contribution from atomic packing and dispersion forces. |

| Electrostatic Energy | -20.1 | Contribution from charge-charge interactions. |

| Polar Solvation Energy | +35.8 | Energy required to desolvate polar groups upon binding. |

| Non-Polar Solvation Energy | -4.2 | Energy gained from burying non-polar surfaces. |

| Predicted Binding Free Energy (ΔG_bind) | -34.0 | Overall predicted binding affinity. |

Pharmacophore Modeling and Virtual Screening Applications for Novel Binding Hypotheses

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. medsci.orgdergipark.org.tr Based on the predicted binding pose of this compound, a pharmacophore model can be generated. This model would consist of features such as a hydrogen bond acceptor (the fluorine atom), a hydrogen bond donor (the pyrrolidine nitrogen), a hydrophobic group (the methyl group), and an aromatic ring. nih.gov

This pharmacophore hypothesis serves as a 3D query for virtual screening of large chemical databases. medsci.org The goal of virtual screening is to identify other, structurally diverse molecules that match the pharmacophore model and are therefore predicted to bind to the same target. youtube.comyoutube.com This process can lead to the discovery of novel chemical scaffolds with similar or improved theoretical activity, providing new hypotheses for drug design. nih.gov

Table 3: Hypothetical Pharmacophore Model Features for this compound

| Pharmacophore Feature | Position (Relative Coordinates) | Radius (Å) |

|---|---|---|

| Aromatic Ring (AR) | (0.0, 1.5, 2.0) | 1.5 |

| Hydrogen Bond Donor (HBD) | (-3.5, -1.0, 0.5) | 1.0 |

| Hydrogen Bond Acceptor (HBA) | (2.5, 2.0, 3.0) | 1.0 |

| Hydrophobic (HY) | (1.8, 2.2, 1.0) | 1.2 |

Prediction of Molecular Descriptors Relevant to Theoretical Absorption and Distribution Profiles

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is crucial in early-stage drug discovery to assess the potential pharmacokinetic properties of a compound. nih.govresearchgate.net Various molecular descriptors for this compound can be calculated to predict its drug-likeness and ADME profile. These descriptors include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. frontiersin.orgrsc.org

These values are often evaluated against established guidelines, such as Lipinski's Rule of Five, to provide a preliminary assessment of the compound's potential for oral bioavailability. For instance, a low molecular weight and a moderate logP value generally correlate with better absorption.

Table 4: Predicted Molecular and Physicochemical Descriptors for this compound

| Descriptor | Predicted Value | Relevance to ADME |

|---|---|---|

| Molecular Formula | C12H16FN | Basic atomic composition. |

| Molecular Weight (MW) | 193.26 g/mol | Influences absorption and distribution; typically <500 Da. |

| LogP (Lipophilicity) | 2.65 | Affects solubility and membrane permeability; typically <5. |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | Predicts transport properties; typically <140 Ų. |

| Hydrogen Bond Donors | 1 | Influences solubility and binding; typically ≤5. |

| Hydrogen Bond Acceptors | 1 | Influences solubility and binding; typically ≤10. |

| Rotatable Bonds | 2 | Relates to conformational flexibility; typically ≤10. |

Chemoinformatics and Data Mining for Related Chemical Space Exploration of Pyrrolidine Derivatives

Chemoinformatics and data mining are powerful tools for exploring the chemical space around a lead compound. univr.it The chemical space is the vast multidimensional domain of all possible molecules. nih.gov By analyzing large databases of known pyrrolidine derivatives and their associated biological activities, it is possible to build quantitative structure-activity relationship (QSAR) models. nih.gov These models can identify which structural features are most important for a desired activity.

For this compound, chemical space exploration would involve generating a virtual library of analogs by systematically modifying its structure. nih.gov For example, the position of the fluoro and methyl groups could be altered, or different substituents could be placed on the pyrrolidine ring. nih.gov The theoretical ADME properties and docking scores of these virtual compounds would then be calculated. Data mining these results would help identify promising new derivatives with potentially improved binding affinity or better pharmacokinetic profiles, guiding future synthetic efforts. frontiersin.org

Future Research Directions and Potential Applications in Chemical Biology and Material Science

Exploration of Novel and Efficient Synthetic Pathways for 3-(4-Fluoro-3-methylbenzyl)pyrrolidine and its Analogues

The development of efficient and stereoselective synthetic routes is fundamental to unlocking the potential of this compound. While specific pathways for this exact molecule are not extensively documented, future research can draw from established and emerging methodologies for synthesizing substituted pyrrolidines. tandfonline.comresearchgate.net Key areas for exploration include multicomponent reactions (MCRs), which offer the advantage of forming multiple bonds in a single step, thereby increasing efficiency and reducing waste. tandfonline.comnih.gov

One promising approach is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile, a classic and powerful method for constructing the pyrrolidine (B122466) ring. tandfonline.comresearchgate.netnih.gov The stereochemistry of the final product can be controlled by the geometry of the reactants and the reaction conditions. researchgate.netnih.gov Furthermore, stereoselective methods starting from chiral precursors like proline or 4-hydroxyproline (B1632879) could be adapted to yield optically pure enantiomers of the target compound, which is often crucial for biological applications. researchgate.netmdpi.com

Modern synthetic technologies are expected to play a significant role. chemheterocycles.com Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and improve yields. tandfonline.comnih.gov The development of novel catalysts, including organocatalysts and metal-based systems, will also be critical for achieving high efficiency and selectivity. tandfonline.comacs.orgunibo.it Research into catalyst-free reaction conditions is also gaining traction as part of the push towards greener chemistry. tandfonline.com

| Synthetic Method | Description | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | A one-pot reaction where three or more reactants combine to form a single product. tandfonline.com | High atom and step economy, reduced waste, access to diverse analogues. tandfonline.comnih.gov | Identification of suitable starting materials and reaction conditions. |

| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an alkene to form the pyrrolidine ring. tandfonline.comresearchgate.net | High stereocontrol, well-established methodology. nih.govnih.gov | Design of precursors to control regioselectivity and stereoselectivity. |

| Stereoselective Synthesis from Chiral Pool | Utilization of readily available chiral molecules like proline as starting materials. researchgate.netmdpi.com | Access to enantiomerically pure products. researchgate.net | Efficient functionalization of the chiral starting material. |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. tandfonline.com | Accelerated reaction rates, improved yields, cleaner reactions. nih.gov | Optimization of microwave parameters for specific reaction steps. |

Design of this compound as a Chemical Probe for Investigating Biological Systems

The unique structure of this compound makes it an excellent candidate for development into a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems. escholarship.org The strategic placement of the fluorine atom is particularly advantageous. Fluorine has a small steric footprint and unique electronic properties, and its incorporation can enhance metabolic stability and binding affinity to target proteins. nih.govresearchgate.net

A key application lies in using the ¹⁹F nucleus as a sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy. ljmu.ac.uk This allows for the non-invasive study of the probe's interactions with biomolecules in complex biological environments. Future research would involve designing analogues of this compound that can be tagged with other functionalities, such as fluorescent dyes for imaging or reactive groups for covalently labeling target proteins. ljmu.ac.uk These probes could be instrumental in identifying new drug targets and elucidating complex biological pathways.

The design process would leverage computational modeling to predict interactions with specific biological targets. By modifying the scaffold, researchers can create a library of probes to investigate various cellular processes, potentially leading to a deeper understanding of diseases at the molecular level. escholarship.org

Development of this compound-based Scaffolds for Advanced Materials Science Applications

The pyrrolidine scaffold is noted for its three-dimensional structure, a desirable feature in modern drug discovery and materials science. researchgate.netnih.govnih.gov The non-planar, puckered nature of the pyrrolidine ring allows for a better exploration of three-dimensional space compared to flat aromatic systems. nih.govnih.gov This "pseudorotation" property can be harnessed in the design of novel materials. nih.govresearchgate.net

The this compound framework could serve as a versatile building block for various advanced materials. chemimpex.com For example, it could be incorporated into polymers to create materials with tailored properties. The fluorine atom can enhance thermal stability and hydrophobicity, while the pyrrolidine nitrogen provides a site for polymerization or further functionalization.

Another exciting avenue is the use of these scaffolds in the construction of metal-organic frameworks (MOFs) or chiral materials for asymmetric catalysis. nih.gov The defined stereochemistry and functional groups of the molecule could direct the assembly of highly ordered, functional materials for applications in gas storage, separations, or catalysis. The interplay between the fluorinated aromatic ring and the pyrrolidine core could lead to materials with unique optical or electronic properties.

| Material Type | Role of the Scaffold | Potential Properties and Applications |

|---|---|---|

| Functional Polymers | Monomeric building block. | Enhanced thermal stability, hydrophobicity, potential for use in specialty coatings or membranes. |

| Metal-Organic Frameworks (MOFs) | Organic linker. | Porous materials for gas storage, chemical separations, or heterogeneous catalysis. |

| Chiral Materials | Chiral building block for asymmetric synthesis. nih.gov | Used as catalysts or in chiral separation technologies. |

| Liquid Crystals | Core molecular structure. | Materials with unique optical properties for display technologies. |

Interdisciplinary Research Opportunities Leveraging the Unique Properties of this compound

The distinct properties of this compound create a fertile ground for interdisciplinary research. The fluorinated benzyl (B1604629) group, for instance, is a common feature in many pharmaceuticals due to fluorine's ability to improve pharmacokinetic properties like metabolic stability and membrane permeability. researchgate.net This opens up collaborations between synthetic organic chemists and medicinal chemists to explore libraries of analogues for potential therapeutic activity.

In the realm of chemical biology, the scaffold's potential as a chemical probe necessitates a partnership between chemists, biochemists, and cell biologists to design, synthesize, and validate these tools in cellular and in vivo models. escholarship.org Similarly, the development of advanced materials based on this scaffold requires the combined expertise of polymer chemists, crystallographers, and materials scientists to characterize and optimize the performance of these new materials. chemimpex.com The journey from a novel molecule to a functional product, whether a drug or a material, is inherently interdisciplinary.

Emerging Methodologies and Technologies for Research on Pyrrolidine Derivatives

Future research on this compound and its analogues will be significantly accelerated by emerging technologies. High-throughput screening (HTS) will enable the rapid evaluation of large libraries of these compounds for biological activity, fast-tracking the early stages of drug discovery.

Computational chemistry and machine learning are becoming indispensable tools. chemheterocycles.com These methods can predict the properties of new molecules, guide the design of synthetic routes, and help elucidate reaction mechanisms, thereby reducing the time and cost of experimental work. Advances in structural biology, such as cryo-electron microscopy (cryo-EM), will allow for the detailed visualization of how these molecules interact with their biological targets, providing crucial insights for structure-based drug design.

In synthesis, the adoption of flow chemistry can enable safer, more scalable, and more efficient production of pyrrolidine derivatives. chemheterocycles.com This technology allows for precise control over reaction parameters, often leading to higher yields and purities compared to traditional batch processing.

Q & A

Basic: What are the optimal synthetic routes for 3-(4-Fluoro-3-methylbenzyl)pyrrolidine, and how can purity be ensured?

The synthesis of this compound can be optimized using reductive amination, where 4-fluoro-3-methylbenzaldehyde reacts with pyrrolidine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature . Purity validation should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry (MS) for molecular weight verification. High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended for quality control .

Basic: Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the pyrrolidine ring substitution pattern and benzyl group attachment .

- High-resolution MS (HRMS) : For exact mass determination (e.g., molecular formula C₁₂H₁₅FN).

- FTIR spectroscopy : To identify functional groups like C-F (1100–1000 cm⁻¹) and aromatic C-H stretches .

- X-ray crystallography (if crystalline): For absolute stereochemical assignment, though this may require derivative preparation .

Advanced: How can researchers evaluate the biological activity of this compound in neurological target systems?

Design in vitro assays using:

- Radioligand binding studies : For dopamine or serotonin receptors, given structural similarity to neuroactive pyrrolidine derivatives .

- Calcium flux assays : To assess GPCR modulation in transfected cell lines (e.g., HEK293).

- Microdialysis in rodent models : To measure neurotransmitter release (e.g., dopamine) in striatal regions . Dose-response curves (1 nM–10 μM) and IC50/EC50 calculations are critical for potency analysis.

Advanced: What structure-activity relationship (SAR) insights guide the modification of substituents on the benzyl group?

The 4-fluoro and 3-methyl groups on the benzyl moiety influence lipophilicity (logP) and target affinity. Comparative studies with analogs (e.g., 3-(4-chlorobenzyl)pyrrolidine) show that:

- Fluorine : Enhances metabolic stability via reduced CYP450 oxidation .

- Methyl : Increases steric bulk, potentially improving selectivity for hydrophobic binding pockets.

Systematic substitutions (e.g., -CF₃, -OCH₃) and computational docking (AutoDock Vina) can refine SAR .

Basic: What chromatographic methods are recommended for quantifying this compound in complex matrices?

- Reverse-phase HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient elution. Retention time ~8–12 minutes .

- LC-MS/MS : Electrospray ionization (ESI+) in MRM mode (e.g., m/z 208 → 123 for quantification). Validate with spike-recovery experiments in plasma/buffer (90–110% recovery) .

Advanced: How can computational modeling predict target interactions and metabolic pathways?

- Molecular docking : Use Schrödinger Suite or AutoDock to simulate binding to dopamine D2/D3 receptors. Compare binding energies (ΔG) with known agonists/antagonists .

- ADMET prediction tools (e.g., SwissADME) : Estimate CYP450 metabolism (e.g., CYP3A4/2D6 liability) and blood-brain barrier penetration (logBB >0.3) .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

- Meta-analysis : Compare IC50 values from independent studies (e.g., receptor binding vs. functional assays) using standardized protocols .

- Orthogonal assays : Validate conflicting results with alternative methods (e.g., SPR for binding affinity vs. cAMP accumulation for functional activity) .

- Batch variability checks : Ensure compound integrity via NMR and LC-MS to rule out degradation artifacts .

Advanced: What strategies improve metabolic stability for in vivo applications?

- Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow CYP450-mediated oxidation .

- In vitro microsomal assays : Incubate with rat/human liver microsomes (RLM/HLM) and measure half-life (t1/2). Aim for t1/2 >30 minutes .

Advanced: What chiral resolution methods are effective for isolating enantiomers?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol (90:10) to separate enantiomers (α >1.5) .

- Crystallization with chiral auxiliaries : Co-crystallize with tartaric acid derivatives for diastereomeric salt formation .

Advanced: How can target deconvolution identify novel biological pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.